TTNPB

Description

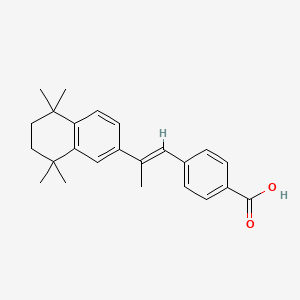

Arotinoid acid is a retinoic acid analog which acts as a selective RAR agonist.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIVPCKZDPCJJY-JQIJEIRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6040743 | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71441-28-6 | |

| Record name | TTNPB | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71441-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AGN 191183 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071441286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthenyl)-1E-propen-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6040743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TTNPB | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AROTINOID ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/673M8C29UR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

240-241 °C | |

| Record name | Arotinoid acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Arotinoid Acid: An In-depth Technical Guide on its Mechanism of Action

Prepared for Researchers, Scientists, and Drug Development Professionals

October 29, 2025

Abstract

Arotinoid acid, also known as TTNPB, is a potent synthetic retinoid that exhibits high affinity and selectivity as an agonist for retinoic acid receptors (RARs). Its profound effects on cell proliferation, differentiation, and apoptosis have made it a valuable tool in cancer research and developmental biology. This technical guide provides a comprehensive overview of the mechanism of action of arotinoid acid, detailing its interaction with nuclear receptors, downstream gene regulation, and consequent cellular effects. This document includes quantitative data on receptor binding and activation, detailed experimental protocols for studying its activity, and visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: RAR Agonism

Arotinoid acid exerts its biological effects primarily through its function as a selective agonist for the three subtypes of retinoic acid receptors: RARα, RARβ, and RARγ.[1][2] These receptors are ligand-activated transcription factors that, upon binding to arotinoid acid, form heterodimers with retinoid X receptors (RXRs).[3] This activated heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes, thereby modulating their transcription.[3]

Binding Affinity and Receptor Activation

Arotinoid acid demonstrates high-affinity binding to all three RAR subtypes, with dissociation constants (Kd) in the low nanomolar range. It also potently activates these receptors, as indicated by its low half-maximal effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) in functional assays. Notably, arotinoid acid does not bind to or activate retinoid X receptors (RXRs).[4]

Table 1: Quantitative Data for Arotinoid Acid (this compound) Interaction with Retinoic Acid Receptors (RARs)

| Parameter | RARα | RARβ | RARγ | Reference |

| Binding Affinity (Kd) | 2.5 nM (murine) | 2.7 nM (murine) | 1.8 nM (murine) | [4] |

| Functional Activity (EC₅₀) | 21 nM | 4 nM | 2.4 nM | [2] |

| Functional Activity (IC₅₀) | 3.8 nM (murine) | 4 nM (murine) | 4.5 nM (murine) | [5] |

| 5.1 nM (human) | 4.5 nM (human) | 9.3 nM (human) | [4] |

Signaling Pathway

The canonical signaling pathway initiated by arotinoid acid involves its entry into the cell, binding to RARs in the nucleus, heterodimerization with RXRs, and subsequent regulation of target gene expression.

Downstream Gene Regulation and Cellular Effects

The activation of RARs by arotinoid acid leads to changes in the expression of a multitude of genes, culminating in significant cellular responses, most notably apoptosis and differentiation.

Induction of Apoptosis

Arotinoid acid is a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is often mediated by the regulation of genes involved in the apoptotic cascade. For instance, in HL-60 promyelocytic leukemia cells, retinoid treatment has been shown to be associated with the downregulation of the anti-apoptotic protein Bcl-2 and the destabilization of its mRNA.[6] Furthermore, retinoids can increase the expression of pro-apoptotic caspases.[7]

Table 2: Examples of Genes Regulated by Retinoids in Relation to Apoptosis

| Gene | Regulation | Cellular Function | Reference |

| Bcl-2 | Downregulation | Anti-apoptotic | [6] |

| Caspases (e.g., -3, -6, -7, -9) | Upregulation | Pro-apoptotic | [7] |

| p53 | Upregulation | Tumor suppressor, pro-apoptotic | [7] |

Induction of Cellular Differentiation

Arotinoid acid is a powerful inducer of cellular differentiation in various cell types, including embryonic carcinoma cells and myeloid leukemia cells. In HL-60 cells, treatment with retinoids leads to granulocytic differentiation, characterized by distinct morphological changes and the expression of differentiation markers.[8]

Morphological Changes in HL-60 Cells: Upon treatment with retinoids, HL-60 cells undergo a series of morphological changes indicative of granulocytic differentiation. The nucleus transitions from a large, ovoid shape to a more indented, lobulated, and eventually multi-lobed structure, characteristic of mature granulocytes.[9][10] The cytoplasm also matures, and the cells acquire the ability to reduce nitroblue tetrazolium (NBT), a functional marker of mature granulocytes.[8]

Table 3: Examples of Genes Regulated by Retinoids During HL-60 Cell Differentiation

| Gene | Regulation | Cellular Function | Reference |

| CD11b | Upregulation | Cell adhesion, differentiation marker | [11] |

| CYP26A1 | Upregulation | Retinoic acid metabolism | [12][13] |

| RARβ2 | Upregulation | Retinoic acid receptor | [12][13] |

| c-myc | Downregulation | Cell proliferation |

Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the mechanism of action of arotinoid acid.

RAR Binding Affinity Assay (Competitive Binding Assay)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of arotinoid acid for RAR subtypes.

Workflow Diagram:

Materials:

-

[³H]-all-trans-retinoic acid ([³H]tRA)

-

Unlabeled arotinoid acid (this compound)

-

Nuclear extracts from cells overexpressing a specific RAR subtype (α, β, or γ)

-

Binding buffer (e.g., Tris-HCl, KCl, DTT)

-

Hydroxylapatite slurry

-

Wash buffer

-

Scintillation cocktail and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled arotinoid acid.

-

In microcentrifuge tubes, combine the binding buffer, a fixed concentration of [³H]tRA (e.g., 1-5 nM), and varying concentrations of unlabeled arotinoid acid.

-

Add the nuclear extract containing the specific RAR subtype to each tube.

-

Incubate the mixture at 4°C for a specified time (e.g., 4-16 hours) to reach equilibrium.

-

To separate bound from free radioligand, add hydroxylapatite slurry to each tube and incubate on ice.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the hydroxylapatite pellet with wash buffer to remove non-specifically bound radioligand.

-

Resuspend the pellet in scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Plot the data as the percentage of specific binding versus the log concentration of unlabeled arotinoid acid to generate a competition curve.

-

Calculate the IC₅₀ (concentration of arotinoid acid that inhibits 50% of [³H]tRA binding) and then the Ki using the Cheng-Prusoff equation.

Luciferase Reporter Gene Assay for RAR Activation

This assay measures the ability of arotinoid acid to activate RAR-mediated gene transcription.

Workflow Diagram:

Materials:

-

Mammalian cell line (e.g., HEK293T, HeLa)

-

Expression vector for the desired human RAR subtype (α, β, or γ)

-

Reporter vector containing a luciferase gene driven by a promoter with RAREs

-

Control vector expressing a different reporter (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Arotinoid acid (this compound)

-

Cell culture medium and supplements

-

Dual-luciferase assay system

-

Luminometer

Procedure:

-

Seed cells in a multi-well plate.

-

Co-transfect the cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control vector using a suitable transfection reagent.

-

After transfection, treat the cells with a range of concentrations of arotinoid acid.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells according to the dual-luciferase assay system protocol.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

-

Plot the normalized luciferase activity against the log concentration of arotinoid acid to generate a dose-response curve.

-

Calculate the EC₅₀ value, which is the concentration of arotinoid acid that produces 50% of the maximal response.

HL-60 Cell Differentiation Assay

This protocol details the induction and assessment of granulocytic differentiation in HL-60 cells by arotinoid acid.

Materials:

-

HL-60 human promyelocytic leukemia cells

-

RPMI-1640 medium with L-glutamine

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Arotinoid acid (this compound)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Wright-Giemsa stain

-

Microscope

Procedure:

-

Culture HL-60 cells in RPMI-1640 supplemented with 10-20% FBS and antibiotics.

-

Seed the cells at a density of 2 x 10⁵ cells/mL.

-

Treat the cells with the desired concentration of arotinoid acid (e.g., 1 µM). Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 3-5 days.

-

Assess differentiation using the following methods:

-

Morphological Analysis:

-

Prepare cytospin slides of the cells.

-

Stain the slides with Wright-Giemsa stain.

-

Examine the nuclear and cytoplasmic morphology under a light microscope to assess the percentage of differentiated cells (e.g., myelocytes, metamyelocytes, band and segmented neutrophils).

-

-

NBT Reduction Assay:

-

Incubate the cells with NBT solution and PMA for 25 minutes at 37°C.

-

Count the number of cells containing intracellular blue-black formazan deposits (NBT-positive cells) out of at least 200 cells.

-

-

TUNEL Assay for Apoptosis Detection

This protocol describes the detection of DNA fragmentation in arotinoid acid-treated cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Cells treated with arotinoid acid and control cells

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP, e.g., BrdU-dUTP)

-

Antibody against the label (e.g., anti-BrdU antibody conjugated to a fluorophore)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with arotinoid acid on coverslips or in a multi-well plate.

-

Fix the cells with fixation solution.

-

Permeabilize the cells with permeabilization solution.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.

-

Wash the cells to remove unincorporated nucleotides.

-

If using an indirect method, incubate with the fluorescently labeled antibody .

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips or image the plate using a fluorescence microscope.

-

Quantify apoptosis by counting the percentage of TUNEL-positive cells (displaying fluorescence in the nucleus) relative to the total number of cells (DAPI-stained nuclei).

Conclusion

Arotinoid acid is a powerful and selective agonist of retinoic acid receptors, driving significant changes in gene expression that lead to profound cellular effects such as apoptosis and differentiation. Its well-defined mechanism of action and potent activity make it an invaluable research tool for investigating the complex roles of retinoid signaling in normal physiology and disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the therapeutic potential of arotinoid acid and other RAR-modulating compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn.stemcell.com [cdn.stemcell.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound (Arotinoid Acid) | CAS:71441-28-6 | Potent RAR agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Retinoid-induced apoptosis in HL-60 cells is associated with nucleolin down-regulation and destabilization of Bcl-2 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular analysis of early growth-associated events during the differentiation of F9 cells into embryoid bodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The retinoid anticancer signal: mechanisms of target gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The retinoid anticancer signal: mechanisms of target gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Retinoic acid-induced granulocytic differentiation of HL-60 myeloid leukemia cells is mediated directly through the retinoic acid receptor (RAR-alpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

Arotinoid Acid: An In-depth Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arotinoid acid, a synthetic retinoid analog also known as TTNPB, demonstrates potent and selective activity as an agonist for retinoic acid receptors (RARs). This technical guide provides a comprehensive overview of the biological activities of arotinoid acid, with a focus on its molecular mechanisms of action, effects on cellular processes, and its potential therapeutic applications, particularly in oncology. Quantitative data on its binding affinities and cellular effects are summarized, and detailed protocols for key experimental assays are provided to facilitate further research.

Introduction

Arotinoid acid is a third-generation retinoid characterized by a conformationally restricted chemical structure. This structural rigidity contributes to its high affinity and selectivity for retinoic acid receptors (RARs), which are ligand-dependent transcription factors belonging to the nuclear receptor superfamily.[1] Retinoids play crucial roles in regulating a wide array of biological processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of retinoid signaling pathways has been implicated in the pathogenesis of various diseases, including cancer. Arotinoid acid, as a potent RAR agonist, has been instrumental as a research tool to dissect the intricate signaling pathways governed by RARs and holds promise as a potential therapeutic agent.

Mechanism of Action: The RAR/RXR Signaling Pathway

The biological effects of arotinoid acid are primarily mediated through its interaction with the retinoic acid receptors (RARα, RARβ, and RARγ).[2] In the nucleus, RARs form heterodimers with retinoid X receptors (RXRs). This RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.

In the absence of a ligand, the RAR/RXR heterodimer is bound to corepressor proteins, which inhibit gene transcription. The binding of an agonist, such as arotinoid acid, to the ligand-binding domain of RAR induces a conformational change in the receptor. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins. The coactivator complex then facilitates the transcription of downstream target genes, ultimately leading to a cellular response.[2]

Quantitative Biological Activity

Arotinoid acid exhibits high binding affinity for all three RAR subtypes. The following table summarizes the available quantitative data on its biological activity.

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Kd) | |||

| RARα | ~0.2-0.7 nM (for general RARs) | [3] | |

| RARβ | ~0.2-0.7 nM (for general RARs) | [3] | |

| RARγ | ~0.2-0.7 nM (for general RARs) | [3] | |

| IC50 (Growth Inhibition) | |||

| MCF-7 (Breast Cancer) | Correlates with RARα binding | [4] | |

| CAL-51 (Breast Cancer) | 169.1 ± 8.2 µg/ml (for Retinoic Acid) | [5] | |

| AMJ13 (Breast Cancer) | 104.7 ± 3.8 µg/ml (for Retinoic Acid) | [5] |

Effects on Cellular Processes

Cell Proliferation and Cell Cycle

Arotinoid acid has been shown to inhibit the proliferation of various cancer cell lines. This anti-proliferative effect is often associated with cell cycle arrest, typically at the G0/G1 phase. Mechanistically, this can be attributed to the downregulation of key cell cycle regulatory proteins such as Cyclin D1 and Cyclin D3.

Cell Differentiation

As a potent RAR agonist, arotinoid acid is a powerful inducer of cell differentiation. This is a hallmark of retinoid activity and forms the basis of their therapeutic application in certain cancers, such as acute promyelocytic leukemia (APL). By promoting the differentiation of malignant cells into mature, non-proliferating cells, arotinoid acid can halt tumor progression.

Apoptosis

In addition to inducing cell cycle arrest and differentiation, arotinoid acid can also trigger apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis is a critical mechanism for eliminating malignant cells and is a key endpoint in the evaluation of anticancer agents.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of arotinoid acid.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of arotinoid acid for RARs.

Methodology:

-

Preparation of Nuclear Extracts: Prepare nuclear extracts from cells or tissues known to express RARs.

-

Incubation: In a multi-well plate, incubate a fixed concentration of a radiolabeled retinoid (e.g., [3H]-all-trans-retinoic acid) with the nuclear extracts in the presence of increasing concentrations of unlabeled arotinoid acid.

-

Separation: After incubation, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of arotinoid acid. The IC50 value (the concentration of arotinoid acid that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of arotinoid acid and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

Methodology:

-

Cell Treatment: Culture cells and treat them with arotinoid acid for a specific duration.

-

Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.[6]

-

Staining: Rehydrate the cells and stain them with a solution containing a fluorescent DNA-intercalating agent, such as propidium iodide (PI), and RNase to prevent staining of double-stranded RNA.[6][7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Generate a DNA content histogram. Cells in G0/G1 will have a 2N DNA content, cells in G2/M will have a 4N DNA content, and cells in the S phase will have a DNA content between 2N and 4N. Analyze the percentage of cells in each phase.

Western Blot Analysis for Cell Cycle Proteins

This technique is used to detect and quantify the expression levels of specific proteins, such as Cyclin D1 and D3.

Methodology:

-

Protein Extraction: Treat cells with arotinoid acid, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-Cyclin D1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.

-

Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Cell Preparation: Culture cells on coverslips or in a multi-well plate and treat with arotinoid acid.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.[8]

-

TUNEL Reaction: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., Br-dUTP or fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[9]

-

Detection: If using Br-dUTP, detect the incorporated nucleotides with a labeled anti-BrdU antibody. If using a fluorescently labeled dUTP, the signal can be directly visualized.

-

Microscopy: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescent signal.

-

Quantification: The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells (e.g., counterstained with DAPI).

Conclusion

Arotinoid acid is a potent and selective RAR agonist that serves as a valuable tool for studying retinoid signaling and as a potential therapeutic agent. Its biological activities, including the inhibition of cell proliferation, induction of differentiation, and promotion of apoptosis, are mediated through the canonical RAR/RXR signaling pathway. The experimental protocols provided in this guide offer a framework for the continued investigation of arotinoid acid and other retinoids, which will be crucial for advancing our understanding of their therapeutic potential in cancer and other diseases. Further research is warranted to fully elucidate the complete quantitative profile of arotinoid acid's activity and to explore its efficacy in preclinical and clinical settings.

References

- 1. This compound | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]

- 2. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 3. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation of retinoid binding affinity to retinoic acid receptor alpha with retinoid inhibition of growth of estrogen receptor-positive MCF-7 mammary carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer activity of retinoic acid against breast cancer cells derived from an Iraqi patient - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Flow cytometry with PI staining | Abcam [abcam.com]

- 8. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Arotinoid Acid (TTNPB): A Technical Guide for Researchers

An In-depth Examination of a Potent Synthetic Retinoid for Drug Development Professionals

Abstract

Arotinoid acid, scientifically known as (E)-4-[2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), is a synthetic, conformationally restricted analog of retinoic acid.[1][2][3] It is a third-generation retinoid that exhibits high potency and selectivity as an agonist for retinoic acid receptors (RARs).[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of retinoids.

Chemical Properties and Structure

This compound is characterized by a tetramethyl-tetrahydronaphthalene ring system linked to a benzoic acid moiety by a propenyl group. This rigid structure confers greater metabolic stability compared to earlier generations of retinoids.

| Property | Value | Reference |

| Chemical Name | 4-[(E)-2-(5,6,7,8-Tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid | [1] |

| Alternative Names | Ro 13-7410, AGN191183 | [1][6] |

| CAS Number | 71441-28-6 | [4][5] |

| Molecular Formula | C₂₄H₂₈O₂ | [4][5] |

| Molecular Weight | 348.48 g/mol | [1][5] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | Soluble to 10 mM in DMSO | [5] |

Mechanism of Action: A Potent RAR Agonist

This compound exerts its biological effects by acting as a potent agonist of retinoic acid receptors (RARs), which are ligand-dependent transcription factors.[7][8] The mechanism involves the following key steps:

-

Ligand Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of RARs (subtypes α, β, and γ).[7]

-

Heterodimerization: Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs).[7][8]

-

DNA Binding: The RXR-RAR heterodimer is the functional unit that binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[7][8]

-

Transcriptional Regulation: In the absence of a ligand, the heterodimer can recruit co-repressor proteins, suppressing gene transcription. The binding of this compound induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activator proteins. This complex then modulates the transcription of target genes that control critical cellular processes such as cell growth, differentiation, and apoptosis.[8]

It is noteworthy that while RARs can bind both all-trans-retinoic acid and 9-cis-retinoic acid, RXRs only bind 9-cis-retinoic acid.[7] In the context of the RXR-RAR heterodimer, the RAR subunit typically dominates, and its activation by an agonist like this compound is the primary trigger for the downstream signaling cascade.[7]

Signaling Pathway Diagram

Caption: this compound signaling pathway.

Quantitative Biological Data

This compound is a highly potent retinoid, as demonstrated by its low nanomolar binding affinities and inhibitory concentrations.

Table 1: Retinoic Acid Receptor (RAR) Binding Affinity

| Receptor Subtype | IC₅₀ (nM) | K_d (nM) | Reference |

| Human RARα | 5.1 | - | [6][9] |

| Human RARβ | 4.5 | - | [6][9] |

| Human RARγ | 9.3 | - | [6][9] |

| Mouse RARα | 3.8 | 2.5 | [9] |

| Mouse RARβ | 4.0 | 2.7 | [9] |

| Mouse RARγ | 4.5 | 1.8 | [9] |

Table 2: In Vitro Efficacy

| Cell Line | Assay | EC₅₀ (nM) | Effect | Reference |

| JEG-3 | Luciferase Reporter Gene Assay (mRARα activation, 24h) | ~1-10 | Gene Activation | [2] |

| JEG-3 | Luciferase Reporter Gene Assay (mRARβ activation, 24h) | ~1-10 | Gene Activation | [2] |

| JEG-3 | Luciferase Reporter Gene Assay (mRARγ activation, 24h) | ~1-10 | Gene Activation | [2] |

| Human/Mouse Pluripotent Stem Cells | Intermediate Mesoderm Formation | - | Differentiation | [4] |

| Chick Caudal Neural Plate Explants | Neuronal Differentiation | - | Differentiation | [4] |

| Myeloid Progenitors (MDS patients) | Granulocyte Differentiation | - | Growth and Differentiation | [4] |

Table 3: Cellular Growth Inhibition

| Cell Line | IC₅₀ (nM) | Effect | Reference |

| Mouse Limb Bud Cells | 0.14 | Inhibition of Chondrogenesis | [9] |

| Normal Human Mammary Epithelial (184) | - | Growth Inhibition | [9] |

| T47D (Breast Cancer) | - | G0/G1 Cell Cycle Arrest, Apoptosis | [9] |

| MXT-HS (Mammary Tumor) | - | Apoptosis | [9] |

Experimental Protocols

Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for RARs.

Objective: To determine the IC₅₀ value of this compound for each RAR subtype by measuring its ability to compete with a radiolabeled retinoic acid for binding to the receptor.

Materials:

-

Nucleosol preparations from COS-1 cells transfected with cDNA for the specific RAR subtype.

-

[³H]tRA (tritiated all-trans-retinoic acid).

-

Unlabeled this compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Incubate a fixed concentration of [³H]tRA (e.g., 5 nM) with the nucleosol preparation for the specific RAR subtype.

-

In parallel, incubate the [³H]tRA and nucleosol with varying concentrations of unlabeled this compound.

-

To determine non-specific binding, include a control with a 100-fold molar excess of unlabeled tRA.

-

After incubation, separate the bound from unbound radioligand.

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.[6]

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive binding assay.

Luciferase Reporter Gene Assay

This protocol is for assessing the functional activity of this compound in activating RAR-mediated gene transcription.

Objective: To measure the dose-dependent activation of a specific RAR subtype by this compound.

Materials:

-

JEG-3 cells (or other suitable cell line).

-

Expression plasmid for the desired RAR subtype (mRARα, β, or γ).

-

Luciferase reporter plasmid containing a RARE.

-

Transfection reagent.

-

This compound at various concentrations.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Co-transfect the JEG-3 cells with the RAR expression plasmid and the RARE-luciferase reporter plasmid.

-

After transfection, treat the cells with varying concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 24 or 72 hours).[2]

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luciferase activity against the logarithm of the this compound concentration to determine the EC₅₀ value.[2]

Applications in Research

This compound is a valuable tool in various research areas:

-

Stem Cell Biology: It is used in combination with other small molecules to induce the differentiation of pluripotent stem cells into specific lineages, such as intermediate mesoderm and neurons.[4] It also plays a role in the chemical reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[4]

-

Cancer Research: this compound has been shown to inhibit the growth of both normal and malignant breast cells by inducing G1 cell cycle arrest and apoptosis.[9] Its pro-apoptotic and anti-proliferative effects are being investigated in various cancer models.

-

Developmental Biology: Due to its potent teratogenic effects, this compound is used as a model compound to study the role of retinoic acid signaling in embryonic development.[2][3]

Synthesis

The synthesis of arotinoid acid and its analogs has been a subject of interest in medicinal chemistry. While detailed, step-by-step protocols are often proprietary, the general approach involves the construction of the substituted naphthalene ring system, followed by the formation of the propenyl linkage and the final attachment of the benzoic acid moiety.

Conclusion

Arotinoid acid (this compound) is a potent and selective RAR agonist with significant utility in biomedical research. Its high affinity for RARs and its ability to modulate gene expression make it a powerful tool for studying the roles of retinoic acid signaling in a variety of biological processes. For drug development professionals, this compound serves as a reference compound for the design and evaluation of novel retinoids with improved therapeutic indices. Further research into the specific downstream targets and the long-term effects of this compound will continue to enhance our understanding of its therapeutic potential and limitations.

References

- 1. This compound | Retinoic Acid Receptors | Tocris Bioscience [tocris.com]

- 2. Multiple factors contribute to the toxicity of the aromatic retinoid this compound (Ro 13-7410): interactions with the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arotinoid acid - Wikipedia [en.wikipedia.org]

- 4. stemcell.com [stemcell.com]

- 5. This compound | Retinoic Acid Receptor Agonists: R&D Systems [rndsystems.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apexbt.com [apexbt.com]

Arotinoid Acid: A Potent and Selective Retinoic Acid Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Arotinoid acid, a synthetic retinoid, has garnered significant attention in the scientific community for its potent and selective agonist activity towards Retinoic Acid Receptors (RARs). This document provides a comprehensive overview of arotinoid acid, including its mechanism of action, quantitative binding and activation data, detailed experimental protocols for its characterization, and its potential therapeutic applications.

Introduction to Arotinoid Acid and Retinoic Acid Receptors

Retinoic acid, a metabolite of vitamin A, plays a crucial role in various biological processes, including cell growth, differentiation, and apoptosis. Its effects are mediated by two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs), each with three subtypes (α, β, and γ). RARs and RXRs form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

Arotinoid acid is a structurally rigid, bicyclic aromatic retinoid that exhibits high affinity and selectivity for RARs. Its unique chemical structure confers greater stability and receptor subtype selectivity compared to endogenous retinoic acid. These properties make arotinoid acid a valuable tool for studying RAR-mediated signaling pathways and a promising candidate for therapeutic development.

Mechanism of Action

Arotinoid acid exerts its biological effects by binding to the ligand-binding domain of RARs. This binding induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. The resulting RAR-RXR heterodimer-coactivator complex then binds to RAREs, initiating the transcription of target genes. The selectivity of arotinoid acid for specific RAR subtypes allows for the targeted modulation of gene expression, potentially minimizing off-target effects.

Quantitative Data: Binding Affinities and Transactivation Potencies

The following tables summarize the quantitative data for arotinoid acid's interaction with RAR subtypes. These values highlight its high affinity and potency.

| Receptor Subtype | Binding Affinity (Kd, nmol/L) |

| RARα | 0.35 |

| RARβ | 0.28 |

| RARγ | 0.20 |

| Receptor Subtype | Transactivation Potency (EC50, nmol/L) |

| RARα | 0.10 |

| RARβ | 0.08 |

| RARγ | 0.05 |

Signaling Pathway

The canonical signaling pathway for arotinoid acid through RARs is depicted below.

Caption: Arotinoid acid signaling pathway through RARs.

Experimental Protocols

Receptor Binding Assay

This assay quantifies the affinity of arotinoid acid for RAR subtypes.

Methodology:

-

Receptor Preparation: Express and purify recombinant human RARα, RARβ, and RARγ ligand-binding domains.

-

Radioligand: Use a radiolabeled retinoid, such as [³H]-all-trans-retinoic acid, as the tracer.

-

Competition Binding: Incubate a constant concentration of the purified RAR subtype and the radioligand with increasing concentrations of unlabeled arotinoid acid.

-

Separation: Separate the receptor-bound from free radioligand using a method like filter binding or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of arotinoid acid. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then determine the dissociation constant (Kd) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive receptor binding assay.

Reporter Gene Assay (Transactivation Assay)

This assay measures the ability of arotinoid acid to activate RAR-mediated gene transcription.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293T or CV-1) that does not endogenously express high levels of RARs.

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector for the desired RAR subtype (α, β, or γ).

-

A reporter plasmid containing a luciferase or β-galactosidase gene under the control of a RARE-containing promoter.

-

-

Treatment: Treat the transfected cells with varying concentrations of arotinoid acid.

-

Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase).

-

Data Analysis: Plot the reporter activity against the concentration of arotinoid acid. Determine the EC50 value, which is the concentration that produces 50% of the maximal response.

Arotinoid Acid in Cellular Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular reprogramming, the conversion of one cell type into another, holds immense promise for regenerative medicine, disease modeling, and drug discovery. The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a landmark discovery, has opened new avenues for creating patient-specific cells for therapeutic applications. While viral-mediated expression of transcription factors has been the conventional method for reprogramming, the use of small molecules offers a safer, more controlled, and potentially more efficient alternative. Among these small molecules, arotinoid acids, a class of synthetic retinoids, have emerged as key players in chemical reprogramming cocktails. This technical guide provides an in-depth overview of the role of arotinoid acid in cellular reprogramming, with a focus on its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action: The Role of Retinoic Acid Receptor Signaling

Arotinoid acids, such as the potent and selective (4-[(1E)-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-1-en-1-yl]benzoic acid), also known as TTNPB, exert their effects by activating retinoic acid receptors (RARs). RARs are nuclear receptors that, upon binding to their ligand, form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]

In the context of cellular reprogramming, the activation of RAR signaling by arotinoid acids is a critical component of chemical cocktails that can replace the need for exogenous transcription factors.[2][3] The precise mechanisms are multifaceted and involve crosstalk with other essential signaling pathways.

One of the key interactions is with the Wnt signaling pathway. Evidence suggests that retinoic acid signaling can modulate Wnt signaling, and this interplay is crucial for successful reprogramming. The activation of RARs can influence the expression of Wnt-related genes, contributing to the establishment of a pluripotent state.[3]

Furthermore, RAR activation influences the expression of genes involved in pluripotency and differentiation. While high concentrations of retinoic acid can induce differentiation in embryonic stem cells, carefully controlled activation of RAR signaling with synthetic agonists like this compound, in combination with other small molecules, facilitates the reprogramming of somatic cells into iPSCs.[3][4]

Signaling Pathway Diagram

Caption: Arotinoid acid signaling pathway in cellular reprogramming.

Quantitative Data on Arotinoid Acid in Cellular Reprogramming

The inclusion of arotinoid acids in chemical reprogramming cocktails has been shown to significantly enhance efficiency. The following tables summarize key quantitative findings from studies utilizing this compound for cellular reprogramming and directed differentiation.

| Parameter | Value | Cell Type | Reference |

| Chemical Reprogramming Efficiency | Up to 0.2% | Mouse Somatic Cells | [2] |

| Clonal Expansion Enhancement (this compound + Y-27632) | >2 orders of magnitude increase | Human Pluripotent Stem Cells | [5] |

| EC₅₀ for RARα activation | 21 nM | N/A | [2] |

| EC₅₀ for RARβ activation | 4 nM | N/A | [2] |

| EC₅₀ for RARγ activation | 2.4 nM | N/A | [2] |

| Concentration of this compound | Induction of OSR1+ cells (%) | Cell Type | Reference |

| 0.3 nM | ~10% | OSR1-GFP knock-in hiPSCs | [6] |

| 1.2 nM | ~20% | OSR1-GFP knock-in hiPSCs | [6] |

| 5 nM | ~40% | OSR1-GFP knock-in hiPSCs | [6] |

| 19 nM | ~60% | OSR1-GFP knock-in hiPSCs | [6] |

| 75 nM | ~75% | OSR1-GFP knock-in hiPSCs | [6] |

| 300 nM | ~80% | OSR1-GFP knock-in hiPSCs | [6] |

| 1.2 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |

| 5 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |

| 10 µM | ~85% | OSR1-GFP knock-in hiPSCs | [6] |

Experimental Protocols

Chemical Reprogramming of Mouse Embryonic Fibroblasts (MEFs) to iPSCs

This protocol describes the generation of chemically induced pluripotent stem cells (ciPSCs) from MEFs using a cocktail of small molecules including the arotinoid acid this compound.

Experimental Workflow

Caption: Workflow for chemical reprogramming of MEFs to ciPSCs.

Materials:

-

Cells: Mouse Embryonic Fibroblasts (MEFs)

-

Media:

-

MEF Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol.

-

Chemical Reprogramming Medium (Stage 1): Basal medium (e.g., DMEM/F12) supplemented with the following small molecules (VC6TFZ cocktail):

-

Valproic Acid (VPA): 0.5 mM

-

CHIR99021: 3 µM

-

616452 (RepSox): 1 µM

-

Tranylcypromine: 10 µM

-

Forskolin: 10 µM

-

This compound: 0.5 µM

-

3-Deazaneplanocin A (DZNep): 0.5 µM (added at a later stage)

-

-

2i Medium: N2B27 medium supplemented with 1 µM PD0325901 and 3 µM CHIR99021, and LIF.

-

-

Reagents:

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS)

-

Gelatin (0.1%)

-

Procedure:

-

Day 0: Cell Seeding

-

Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.

-

Seed MEFs at a density of 5 x 10⁴ cells per well in MEF Culture Medium.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Day 1 - Day 12: Stage 1 Induction

-

Aspirate the MEF Culture Medium and replace it with Chemical Reprogramming Medium containing the VC6TFZ cocktail (excluding DZNep initially).

-

Change the medium every 4 days.

-

-

Day 12: Replating

-

Wash the cells with PBS and dissociate with 0.25% Trypsin-EDTA.

-

Neutralize the trypsin and collect the cells.

-

Replate the cells onto a new gelatin-coated 6-well plate at a density of 3-5 x 10⁵ cells per well in the same Chemical Reprogramming Medium.

-

-

Day 16 - Day 28: Continued Induction with DZNep

-

On day 16, add DZNep to the Chemical Reprogramming Medium.

-

Continue to change the medium every 4 days.

-

-

Day 28: Switch to 2i Medium

-

Aspirate the chemical reprogramming medium and replace it with 2i Medium.

-

Culture the cells in 2i Medium, changing the medium every other day.

-

-

Day ~35 onwards: Colony Picking and Expansion

-

Observe the plates for the emergence of ciPSC colonies with typical ESC-like morphology (round, compact, with well-defined borders).

-

Manually pick the colonies and transfer them to individual wells of a gelatin-coated 96-well plate containing 2i Medium for expansion.

-

Characterize the expanded ciPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-1) and differentiation potential.

-

Conclusion

Arotinoid acids, particularly this compound, have proven to be indispensable tools in the field of cellular reprogramming. Their ability to potently and selectively activate retinoic acid receptors allows for the precise modulation of a key signaling pathway involved in cell fate determination. The integration of arotinoid acids into chemical cocktails has enabled the generation of iPSCs without the need for genetic modification, a significant step towards safer and more clinically relevant applications of reprogrammed cells. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of arotinoid acids in their own cellular reprogramming endeavors. Further research into the intricate molecular mechanisms and the optimization of chemical cocktails will undoubtedly continue to advance this exciting field.

References

- 1. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Chemical Approaches to Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A retinoid analogue, this compound, promotes clonal expansion of human pluripotent stem cells by upregulating CLDN2 and HoxA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient and Rapid Induction of Human iPSCs/ESCs into Nephrogenic Intermediate Mesoderm Using Small Molecule-Based Differentiation Methods - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Retinoic Acid Receptor Binding Affinities of Arotinoid Acid and Retinoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinities of arotinoid acid (also known as Tamibarotene or Am80) and all-trans retinoic acid (ATRA) for the three retinoic acid receptor (RAR) subtypes: RARα, RARβ, and RARγ. This document outlines the quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Retinoid Signaling

Retinoids, a class of compounds derived from vitamin A, are crucial signaling molecules in a myriad of biological processes, including cellular differentiation, proliferation, and apoptosis. Their effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). There are three distinct subtypes of RARs (α, β, and γ), each encoded by a separate gene.

The canonical signaling pathway is initiated when a ligand, such as all-trans retinoic acid, enters the nucleus and binds to an RAR. This binding event induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The ligand-bound RAR forms a heterodimer with an RXR, and this complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing gene transcription.

Arotinoid acid is a synthetic retinoid developed to be a more stable and specific therapeutic agent compared to naturally occurring retinoids like ATRA. Understanding the precise binding affinities of these compounds for the different RAR subtypes is critical for elucidating their mechanisms of action and for the development of targeted therapeutics with improved efficacy and reduced off-target effects.

Comparative Binding Affinity Data

The binding affinities of arotinoid acid and all-trans retinoic acid for the RAR subtypes are typically determined through competitive radioligand binding assays. The data, often presented as the inhibition constant (Kᵢ) or the dissociation constant (Kₔ), quantifies the affinity of the ligand for the receptor. A lower Kᵢ or Kₔ value indicates a higher binding affinity. Functional activity is often reported as the half-maximal effective concentration (EC₅₀), which measures the concentration of a ligand that induces a response halfway between the baseline and maximum.

The following table summarizes the available quantitative data for the binding and functional activity of these two compounds.

| Compound | Receptor Subtype | Binding Affinity (Kᵢ/Kₔ) | Functional Activity (EC₅₀/ED₅₀) |

| Arotinoid Acid (Tamibarotene) | RARα | High Affinity (Selective Agonist) | 0.79 nM (Differentiation) |

| RARβ | High Affinity (Selective Agonist) | Not Specified | |

| RARγ | Low to No Affinity | Not Specified | |

| All-trans Retinoic Acid (ATRA) | RARα | ~0.2-0.7 nM (Kₔ) | 169 nM |

| RARβ | ~0.2-0.7 nM (Kₔ) | 9 nM | |

| RARγ | ~0.2-0.7 nM (Kₔ) | 2 nM |

Signaling Pathway and Experimental Visualizations

To better understand the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the core signaling pathway and a typical experimental workflow.

Caption: Canonical RAR signaling pathway.

References

- 1. Facebook [cancer.gov]

- 2. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Arotinoid Acid in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinoid acid and its derivatives represent a class of synthetic retinoids that have garnered significant interest in cancer research due to their potent anti-proliferative and differentiation-inducing activities. Unlike traditional retinoids that primarily function through the activation of retinoic acid receptors (RARs) and retinoid X receptors (RXRs), some arotinoids exhibit unique, non-classical mechanisms of action, making them promising candidates for novel cancer therapeutics. This guide provides an in-depth technical overview of a key arotinoid, Mofarotene (Ro 40-8757), focusing on its application in cancer research, including its mechanism of action, experimental protocols, and quantitative data.

Core Concepts: Mofarotene (Ro 40-8757)

Mofarotene is a synthetic arotinoid characterized by a morpholine structure in its polar end group. A crucial distinction from many other retinoids is that mofarotene's anti-proliferative effects do not appear to be mediated by binding to nuclear retinoic acid receptors (RARs).[1][2] This suggests a novel mechanism of action, offering a potential therapeutic avenue for cancers resistant to classical retinoid therapies.

Quantitative Data: Anti-Proliferative Activity

The anti-proliferative effects of Mofarotene have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency, often significantly greater than that of all-trans retinoic acid (ATRA).

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| Gastrointestinal & Pancreatic Cancers | |||

| HT29 | Colon Adenocarcinoma | 0.18 - 0.57 | 70-fold more potent than all-trans-retinoic acid.[3][4] |

| CAPAN 620 | Pancreatic Cancer (retinoid-resistant) | 4.7 | Demonstrates activity in a retinoid-resistant cell line.[3][4] |

| Various | Gastrointestinal and Pancreatic | 0.18 - 0.57 | General range for sensitive cell lines.[3][4] |

| Drug-Resistant Cell Lines | |||

| HT29-5FU | Colon Adenocarcinoma (5-FU resistant) | 0.06 - 0.57 | Similar potency to parental cell line, suggesting a mechanism independent of pyrimidine metabolism.[3] |

| CaCo2 | Colorectal Adenocarcinoma | 0.06 - 0.57 | |

| MCF-7mdr1 | Breast Adenocarcinoma (multi-drug resistant) | 0.06 - 0.57 | Suggests mofarotene is not a substrate for the mdr1 gene product. |

| Breast Cancer | |||

| MCF-7 | Breast Adenocarcinoma (ER+) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |

| ZR-75-1 | Breast Adenocarcinoma (ER+) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |

| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |

| BT-20 | Breast Adenocarcinoma (ER-) | Lower than ATRA | Specific IC50 not provided, but noted to be more potent than ATRA.[1][2] |

| Other Cancers | |||

| KB-3-1 | Cervix Carcinoma | Inhibited | Active in a cell line not inhibited by ATRA.[1][2] |

| LXFL 529 | Large Cell Lung Cancer | Inhibited | [1][2] |

| CXF 243 | Colorectal Cancer | Inhibited | [1][2] |

| CXF 280 | Colorectal Cancer | Inhibited | [1][2] |

Mechanism of Action

Mofarotene's mechanism of action is distinct from classical retinoids and appears to be multifactorial, primarily involving cell cycle arrest and modulation of mitochondrial function.

Cell Cycle Arrest via Retinoblastoma (Rb) Protein Dephosphorylation

A key mechanism of mofarotene's anti-proliferative effect is the induction of G1 phase cell cycle arrest.[3][5] This is associated with the accumulation of the active, dephosphorylated form of the tumor suppressor protein, retinoblastoma (Rb).[3] The hyperphosphorylated form of Rb is inactive, allowing the cell cycle to progress. Mofarotene's ability to promote the dephosphorylated state of Rb effectively halts the cell cycle. This process is linked to the upregulation of cyclin-dependent kinase (CDK) inhibitors p21 and p27 in pancreatic cancer cells.[5]

Downregulation of Mitochondrial Gene Expression

Mofarotene has been shown to specifically down-regulate the expression of a mitochondrial gene encoding a subunit of NADH dehydrogenase (NDI).[6] This effect was observed in several breast and pancreatic cancer cell lines but not in normal fibroblasts. This downregulation of a key component of the electron transport chain may contribute to the anti-proliferative effects of mofarotene.[6]

Below is a diagram illustrating the proposed signaling pathways of Mofarotene.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy and mechanism of arotinoid acids like Mofarotene.

Cell Viability and Cytotoxicity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Arotinoid acid (e.g., Mofarotene) stock solution in DMSO.

-

96-well cell culture plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the arotinoid acid in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Analysis of Rb Protein Phosphorylation: Western Blotting

This technique is used to detect the phosphorylation status of the Rb protein.

Materials:

-

Arotinoid acid-treated and untreated cell lysates.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser807/811) and anti-total-Rb.

-

HRP-conjugated secondary antibody.

-

ECL detection reagent.

Procedure:

-

Cell Lysis: After treatment with arotinoid acid, wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Rb and total-Rb (on separate blots or after stripping) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phospho-Rb signal to the total-Rb signal.

Cell Cycle Analysis: Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

Materials:

-

Arotinoid acid-treated and untreated cells.

-

PBS and trypsin (for adherent cells).

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing RNase A).

-

Flow cytometer.

Procedure:

-

Cell Harvesting: Harvest cells after arotinoid acid treatment. For adherent cells, use trypsin and collect the cell suspension.

-

Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

In Vivo Tumor Xenograft Model

Animal models are crucial for evaluating the anti-tumor efficacy of arotinoid acids in a living system.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Human cancer cell line for xenograft.

-

Arotinoid acid formulation for in vivo administration (e.g., suspended in a suitable vehicle).

-

Calipers for tumor measurement.

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer the arotinoid acid (e.g., by oral gavage or dietary administration) and the vehicle control according to a predetermined schedule and dosage.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

An in vivo study on the chemopreventive effect of mofarotene in a rat model of oral carcinogenesis used dietary administration at concentrations of 250 and 500 p.p.m. for 10 weeks.[4] Another study with a different retinoid, LGD1069, used oral administration of 100 mg/kg of body weight in a specific formulation.[7][8]

Conclusion

Arotinoid acids, exemplified by Mofarotene (Ro 40-8757), represent a compelling class of anti-cancer agents with a mechanism of action distinct from classical retinoids. Their ability to induce cell cycle arrest and modulate mitochondrial function, independent of RAR binding, makes them particularly interesting for further investigation, especially in the context of retinoid-resistant cancers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of arotinoid acids in oncology. Further research is warranted to fully elucidate the molecular targets and signaling pathways of these compounds and to translate their promising preclinical activity into clinical applications.

References

- 1. Mofarotene | Retinoid Receptor | TargetMol [targetmol.com]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of mitochondrial gene expression by retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of oral carcinogenesis by the arotinoid mofarotene (Ro 40-8757) in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. WO2013103780A1 - Compositions and methods to boost endogenous ros production from bacteria - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

The Role of Arotinoid Acid in Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arotinoid acid, also known as TTNPB, is a synthetic retinoid analog that has garnered significant interest in the scientific community for its potent and selective agonist activity on retinoic acid receptors (RARs).[1][2] Unlike its endogenous counterpart, all-trans retinoic acid (ATRA), arotinoid acid exhibits greater stability and receptor subtype selectivity, making it a valuable tool for dissecting the intricate mechanisms of retinoid signaling in gene transcription. This technical guide provides a comprehensive overview of the role of arotinoid acid in gene transcription, with a focus on its mechanism of action, target genes, and the signaling pathways it modulates. We present quantitative data in structured tables for easy comparison, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this potent retinoid.

Mechanism of Action: A Potent Modulator of RAR-Mediated Transcription

Arotinoid acid exerts its effects on gene transcription primarily through the canonical retinoic acid signaling pathway. The process is initiated by the binding of arotinoid acid to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily. There are three main subtypes of RARs: RARα, RARβ, and RARγ.[3]

Upon binding arotinoid acid, RARs undergo a conformational change that promotes their heterodimerization with Retinoid X Receptors (RXRs). This RAR/RXR heterodimer then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter or enhancer regions of target genes.[4]

In the absence of a ligand, the RAR/RXR heterodimer is often bound to co-repressor proteins, which inhibit gene transcription. The binding of arotinoid acid induces the dissociation of these co-repressors and the recruitment of co-activator proteins. This co-activator complex, which often includes histone acetyltransferases (HATs), modifies chromatin structure, making the DNA more accessible to the transcriptional machinery, including RNA polymerase II, ultimately leading to the activation or repression of target gene transcription.[5]

Quantitative Data on Arotinoid Acid Activity

The following tables summarize key quantitative data related to the interaction of arotinoid acid with RARs and its impact on gene expression.

Table 1: Binding Affinity and Potency of Arotinoid Acid for Retinoic Acid Receptors (RARs)

| Parameter | RARα | RARβ | RARγ | Reference |

| IC₅₀ (nM) | 5.1 | 4.5 | 9.3 | [6] |

| EC₅₀ (nM) | 21 | 4 | 2.4 | [1][7][8] |

| Kd (nM) | 0.2-0.7 | 0.2-0.7 | 0.2-0.7 | [9] |

IC₅₀: Half-maximal inhibitory concentration in competitive binding assays. EC₅₀: Half-maximal effective concentration in reporter gene assays. Kd: Dissociation constant.

Table 2: Arotinoid Acid (this compound)-Regulated Gene Expression

| Gene | Regulation | Fold Change (log2) | Cell Type/Context | Reference |

| CLDN2 | Up-regulated | ~6 | Human Pluripotent Stem Cells | [9] |

| HoxA1 | Up-regulated | ~6 | Human Pluripotent Stem Cells | [9] |

| RARβ | Up-regulated | >1.5 | Human Embryonic Stem Cells | [10] |

| STAT1 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |

| TCF7 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |

| CYP26A1 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |

| WNT11 | Up-regulated | - | Human Pluripotent Stem Cells | [9] |

| Pluripotency-associated genes | Down-regulated | - | Differentiating F9 Embryonal Carcinoma Cells | [4] |

Signaling Pathways Modulated by Arotinoid Acid

While the primary mechanism of arotinoid acid action is through the RAR/RXR pathway, evidence suggests crosstalk with other critical signaling cascades.

Canonical RAR/RXR Signaling Pathway

This is the central pathway through which arotinoid acid regulates gene transcription.

Caption: Canonical RAR/RXR signaling pathway activated by arotinoid acid.

Crosstalk with the PI3K/Akt Signaling Pathway

Recent studies have indicated a bidirectional crosstalk between the retinoic acid and the PI3K/Akt signaling pathways. Arotinoid acid can influence PI3K/Akt signaling, which in turn can modulate the transcriptional activity of RARs, impacting cell survival, proliferation, and differentiation.

Caption: Crosstalk between arotinoid acid-activated RAR/RXR and the PI3K/Akt pathway.

Inhibition of AP-1 Signaling